molecular formula C12H11NO3 B15096913 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid CAS No. 91569-56-1

3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B15096913
CAS No.: 91569-56-1
M. Wt: 217.22 g/mol
InChI Key: GXPKKFHAXHDUPI-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery. Isoxazoles are found in a variety of biologically active molecules and are useful in the development of new therapeutic agents due to their potential to interact with diverse biological targets . Researchers utilize this specific carboxylic acid-functionalized isoxazole as a key synthetic intermediate or building block. Its molecular structure, featuring both a reactive carboxylic acid group and the isoxazole core, makes it a valuable precursor for the synthesis of more complex molecules, including amides, esters, and hybrid compounds. In particular, such bifunctional isoxazole derivatives can be investigated for their potential incorporation into novel compound libraries, or as core structures in the search for new pharmacological tools . This product is intended for research purposes by qualified personnel only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. All buyers confirm they are organizations engaged in research and development and agree not to use the product for any other purposes.

Properties

CAS No.

91569-56-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

GXPKKFHAXHDUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NO2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ortho vs. Para Methylphenyl Substitution
  • Target Compound : 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid (ortho-methylphenyl).
  • Analog: 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid (para-methylphenyl) (CAS: 91569-57-2, >90% purity) . Para substitution allows linear alignment, often leading to higher melting points (e.g., para-substituted oxazoles in have mp up to 242°C vs. ortho analogs) .
Chlorophenyl vs. Methylphenyl Substitution
  • Analog : 3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (CAS: 309950-35-4) .
    • Impact : Chlorine’s electronegativity increases polarity and may enhance binding to electron-rich biological targets compared to methyl groups. Chlorophenyl derivatives are common in agrochemicals and antimicrobials due to their stability .

Oxazole Core Modifications

Positional Isomerism on the Oxazole Ring
  • Analog : 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS: 18735-74-5, mp 182–183°C) .
    • Impact : Substituents at positions 2 and 5 (vs. 3 and 5 in the target) alter electron distribution. The 1,3-oxazole isomer in has a lower melting point than 1,2-oxazoles, suggesting differences in intermolecular interactions .
Ester vs. Carboxylic Acid Functionalization
  • Analog : Ethyl 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylate (CAS: 1082584-90-4, 95% purity) .
    • Impact : Ester derivatives improve lipophilicity, enhancing membrane permeability. The target’s carboxylic acid group enables hydrogen bonding, critical for interactions with enzymes or receptors in drug design .

Heterocyclic and Aromatic Group Replacements

  • Analog: Ethyl 3-methyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS: 22996-99-2) . Nitrofuran derivatives are known for antimicrobial activity, suggesting pharmacological relevance for similar oxazoles .

Data Table: Key Structural and Physical Properties of Analogs

Compound Name Substituent (Position) Molecular Weight Purity Key Property/Application Reference
3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid 4-methylphenyl (C5) 217.23 >90% High melting point (>240°C)
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-chlorophenyl (C5) 293.73 N/A Antimicrobial/agrochemical lead
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid Phenyl (C2), methyl (C5) 203.19 97% Lower mp (182°C)
Ethyl 3-methyl-5-(5-nitrofuran-2-yl)-oxazole-4-carboxylate 5-nitrofuranyl (C5) 280.23 N/A Reactive intermediate

Biological Activity

3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for drug development.

The molecular formula of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is C12H11N1O3C_{12}H_{11}N_{1}O_{3}, with a molecular weight of approximately 217.224 g/mol. The compound features a five-membered oxazole ring that contributes to its reactivity and biological properties.

The biological activity of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid primarily involves its interaction with various enzymes and receptors. This compound can bind to specific molecular targets, leading to alterations in enzyme activity and subsequent biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate gene expression and cellular responses.

Biological Activity

Research indicates that 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of isoxazole compounds, including this one, possess anticancer properties. For instance:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma cell lines.
Cell LineIC50 Value (μM)
MCF-70.65
HeLa2.41
SK-MEL-20.75

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Anti-inflammatory Activity

Preliminary studies indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Cellular Effects

The effects of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid on cellular functions include:

  • Cell Signaling Pathways : The compound influences key signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression : It alters the expression levels of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study evaluated the efficacy of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
  • In vitro Studies :
    • In vitro experiments demonstrated that treatment with the compound resulted in increased apoptosis markers in MCF-7 cells, supporting its role as an apoptotic inducer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives under acidic conditions. Optimization involves using catalysts like p-toluenesulfonic acid (PTSA) in ethanol at reflux (80–90°C) for 6–8 hours. Yield improvements (65–75%) are achieved by controlling stoichiometry and solvent polarity .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol/water (1:1).

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques :

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, 3H, CH3_3), δ 7.2–7.6 (m, aromatic H), δ 8.1 (s, oxazole H) .
  • XRD : Single-crystal X-ray diffraction (SHELX-2018) confirms planar oxazole ring and dihedral angles (e.g., 15.3° between oxazole and phenyl rings) .
    • Validation : Cross-validate spectral data with computational tools (e.g., Gaussian DFT for 13C^{13}C NMR predictions) .

Q. What are the solubility and stability profiles under varying conditions?

  • Solubility : Soluble in DMSO, DMF, and methanol; insoluble in water. LogP = 2.8 (predicted via ChemAxon) .
  • Stability : Stable at 25°C for >6 months in dark, anhydrous conditions. Degrades at >150°C (TGA data) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : Discrepancies in bond lengths (e.g., C=O in XRD vs. IR) may arise from dynamic effects in solution. Use temperature-dependent NMR and solid-state IR to reconcile differences .
  • Tools : SHELXL refinement (HKLF 4 format) with anisotropic displacement parameters for XRD .

Q. What strategies optimize regioselectivity in substitution reactions at the oxazole ring?

  • Approach : Electrophilic substitution favors the 5-position due to electron-withdrawing carboxylate. Use DFT (B3LYP/6-31G*) to map Fukui indices for reactivity prediction .
  • Experimental : Bromination with NBS in CCl4_4 yields 5-bromo derivative (85% selectivity) .

Q. How to design computational models for predicting biological activity?

  • Workflow :

Generate 3D conformers (OpenBabel).

Dock into target proteins (AutoDock Vina) using PDBePISA for binding site analysis .

Validate with in vitro assays (e.g., COX-2 inhibition IC50_{50} = 12 µM) .

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